[5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](morpholin-4-yl)methanone
Overview
Description
5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, substituted with a 4-methylphenyl group and a trifluoromethyl group, along with a morpholin-4-ylmethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the 4-methylphenyl and trifluoromethyl groups via electrophilic aromatic substitution or nucleophilic substitution reactions. The final step includes the attachment of the morpholin-4-ylmethanone moiety, which can be achieved through amide bond formation using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in flexible plastic articles.
Cetylpyridinium chloride and domiphen bromide: Compounds that enhance colistin activity in resistant bacteria.
Uniqueness
5-(4-Methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-ylmethanone is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
[5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2/c1-12-2-4-13(5-3-12)15-10-16(19(20,21)22)26-17(24-15)14(11-23-26)18(27)25-6-8-28-9-7-25/h2-5,10-11H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZBOKOMULUWKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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